![molecular formula C6H3BrFNO2 B1372893 6-Bromo-5-fluoropicolinic acid CAS No. 1052714-46-1](/img/structure/B1372893.png)
6-Bromo-5-fluoropicolinic acid
Overview
Description
6-Bromo-5-fluoropicolinic acid is a chemical compound with the CAS Number: 1052714-46-1 . It has a linear formula of C6H3BrFNO2 . The compound has a molecular weight of 220 .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-fluoropicolinic acid is 1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) . The compound has a molecular formula of C6H3BrFNO2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220 . It has a topological polar surface area of 50.2 Ų . The compound has a complexity of 167 .Scientific Research Applications
Synthesis of Novel Compounds
- 6-Bromo-5-fluoropicolinic acid has been used in the synthesis of novel compounds, particularly in the field of herbicide development. A study by Johnson et al. (2015) described the synthesis of 4-amino-5-fluoropicolinates via the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This method enabled the synthesis of picolinic acids with alkyl or aryl substituents at the 6-position, showing potential as herbicides.
Chemical Synthesis Techniques
- The compound has been involved in chemical synthesis techniques, such as in the preparation of fluoropyridines. As reported by Sutherland and Gallagher (2003), 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, was used in Suzuki reactions to produce various 3,5-disubstituted 2-fluoropyridines and 2-pyridones.
Anticancer Research
- In the context of anticancer research, derivatives of 6-bromo-5-fluoropicolinic acid, such as 6-bromo-5-nitroquinoline, have been studied for their antiproliferative activity. Köprülü et al. (2018) found that 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity compared to the reference drug 5-fluorouracil, suggesting its potential in cancer treatment Köprülü et al., 2018.
Pharmaceutical Synthesis
- The compound also plays a role in the synthesis of pharmaceuticals. Nishimura and Saitoh (2016) described the telescoping process in synthesizing a key intermediate for drug discoveries, where 6-bromo-2-fluoro-3-methoxybenzaldehyde, a compound related to 6-bromo-5-fluoropicolinic acid, was used Nishimura & Saitoh, 2016.
Antimicrobial Activity
- Some studies have investigated the antimicrobial properties of compounds related to 6-bromo-5-fluoropicolinic acid. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which demonstrated potential antimicrobial activity, was reported by Babu et al. (2015) Babu et al., 2015.
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-fluoropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDJYBXHNFJTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694846 | |
Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1052714-46-1 | |
Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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